molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B572707
CAS No.: 1231930-33-8
M. Wt: 271.133
InChI Key: SJQZRZLUEGCXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine, fluorine, isopropyl, and methyl groups attached to the benzimidazole ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several steps:

    Starting Materials: The synthesis begins with N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine.

    Reaction with Sodium Hydride: Sodium hydride is added to a reaction bottle containing an aprotic solvent. The mixture is stirred at a constant temperature.

    Addition of Starting Material: The starting material is dissolved in an aprotic solvent and added dropwise to the reaction bottle. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours.

    Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The solution is extracted three times, and the organic phases are combined and washed with saturated saline solution. The organic phase is dried using anhydrous sodium sulfate and filtered.

    Crystallization: The filtrate is concentrated, and n-hexane is added to dissolve the residue. Deionized water is added to the solution, and the mixture is left to stand overnight.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Sodium Hydride: Used as a base in the initial synthesis.

    Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    n-Hexane: Used for crystallization and purification.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzimidazole derivatives.

Scientific Research Applications

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Abemaciclib, it plays a crucial role in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The inhibition of CDKs leads to the suppression of cancer cell proliferation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole
  • 4-Bromo-2,6-difluoroaniline
  • N-Isopropylacetamidine

Uniqueness

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Abemaciclib highlights its importance in pharmaceutical research and development .

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRZLUEGCXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719275
Record name 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231930-33-8
Record name 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add potassium tert-butoxide (6.9 kg) in portions to a solution of N-(4-bromo-2,6-difluoro-phenyl)-N′-isopropyl-acetamidine (16.2 kg) in N-methyl formamide (76 kg) while maintaining the temperature at T<30° C. Heat the mixture at 70-75° C. until complete by HPLC. Cool to 20-30° C. and quench by adding into water (227 kg) then extract with MtBE (37×4 kg). Wash the combined organic phases with brine (49×2 kg) and concentrate to 25-30 L, add n-hexane (64 kg) and filter the slurry to give 11 kg of the title compound. MS (ES+): m/z=272 (M+H)+.
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
16.2 kg
Type
reactant
Reaction Step One
Quantity
76 kg
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add potassium tert-butoxide (811.43 mg) to a solution of N-(4-bromo-2,6-difluoro-phenyl)-N′-isopropyl-acetamidine (2 g) in N-methyl formamide (20 mL). Heat the mixture at 100° C. for 2 h. Cool to RT, add DCM (150 mL), wash three times with saturated sodium chloride aqueous (brine, 300 mL), dry over magnesium sulfate and remove the solvent under vacuum. Add hexane and shake over ultrasound for a few minutes. Filter the solid, repeat addition of hexane/filtration twice to afford 1.86 g of the title compound. MS (ES+): m/z=272 (M+H)+.
Quantity
811.43 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.